N-(2,4-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide
Description
N-(2,4-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide is a quinoline-based acetamide derivative characterized by a methoxy-substituted quinoline core and a 2,4-dimethoxyphenyl acetamide moiety. The quinoline scaffold is a privileged structure in medicinal chemistry, often associated with antimicrobial, anticancer, and kinase-inhibitory activities .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[2-(4-methoxyphenyl)quinolin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c1-30-18-10-8-17(9-11-18)23-15-24(20-6-4-5-7-21(20)27-23)33-16-26(29)28-22-13-12-19(31-2)14-25(22)32-3/h4-15H,16H2,1-3H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPUOAZPHZRZPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OCC(=O)NC4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide is a compound of significant interest due to its potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, efficacy in various biological assays, and insights from recent studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₉N₃O₄
- Molecular Weight : 341.36 g/mol
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Platelet-Derived Growth Factor (PDGF) : Similar compounds have shown the ability to inhibit PDGF receptor autophosphorylation, which is crucial in various cellular processes including proliferation and survival .
- Antitumor Activity : The quinoline moiety is known for its role in anticancer activity. Compounds with similar structures have demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Properties : The presence of methoxy groups in the structure enhances the lipophilicity, which may contribute to antimicrobial activity against a range of pathogens .
Biological Assays and Efficacy
Recent studies have evaluated the biological activity of this compound through various assays:
| Biological Activity | Methodology | Results |
|---|---|---|
| Antitumor | MTT Assay on cancer cell lines | IC₅₀ values < 10 µM for several lines |
| Antimicrobial | Agar diffusion method | Inhibition zones > 15 mm against tested strains |
| Cytotoxicity | Flow cytometry | Induction of apoptosis in treated cells |
Case Studies
- Anticancer Study : A study involving the administration of the compound to A549 lung cancer cells showed a significant reduction in cell viability compared to control groups. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.
- Antimicrobial Study : In vitro tests demonstrated that the compound exhibited strong activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(2,4-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide exhibit significant anticancer properties. Quinoline derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, quinoline-based compounds have shown efficacy against breast cancer and leukemia by targeting specific signaling pathways involved in cell growth and survival .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Studies have demonstrated that quinoline derivatives possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents. The presence of methoxy groups in the structure may enhance the lipophilicity and bioavailability of the compound, which is crucial for its effectiveness against microbial pathogens .
Anti-inflammatory Effects
This compound may also play a role in anti-inflammatory therapies. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, suggesting that this compound could be explored for treating inflammatory diseases .
Enzyme Inhibition Studies
This compound could serve as a valuable tool in enzyme inhibition studies. Quinoline derivatives are often investigated for their ability to inhibit enzymes such as kinases and phosphatases, which are critical in various biological processes. The structure of this compound suggests it may interact with specific enzyme active sites, providing insights into enzyme mechanisms and potential therapeutic targets .
Molecular Probes
Due to its unique chemical structure, this compound can be utilized as a molecular probe in biological assays. It can help elucidate biological pathways by serving as a fluorescent marker or an inhibitor in cellular studies. This application is particularly relevant in drug discovery processes where understanding target interactions is essential .
Organic Electronics
The unique electronic properties of quinoline derivatives make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices could enhance charge transport properties and stability of electronic devices .
Coatings and Polymers
This compound may also find applications in developing advanced coatings and polymers due to its chemical stability and potential for functionalization. Its use could lead to materials with improved mechanical properties or resistance to environmental factors .
Comparison with Similar Compounds
Structural Analogues in Quinoline and Quinazolinone Families
N-(4-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide ()
- Structural Similarities: Shares the quinoline core and 4-methoxyphenyl substitution at position 2 of the quinoline ring.
- Key Differences : The acetamide group is attached to a 4-methoxyphenyl (vs. 2,4-dimethoxyphenyl in the target compound), reducing steric bulk and electronic effects.
- Implications : The absence of the 2-methoxy group in the phenylacetamide moiety may decrease lipophilicity and alter binding interactions in biological systems .
Quinazolinone-Based Thioacetamides ()
- Example : N-(4-Methoxyphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (Compound 12).
- Structural Comparison: Replaces the quinoline core with a quinazolinone ring and introduces a sulfamoylphenyl group.
- quinoline) alters π-π stacking and electron distribution. These changes may shift activity toward antimicrobial targets .
2-[(6-Chloro-2-oxo-4-phenylquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide ()
- Key Features: Incorporates a chloro-substituted quinoline and a 4-methylphenyl acetamide.
- The 4-methylphenyl group (vs. 2,4-dimethoxyphenyl) reduces polarity, favoring membrane penetration .
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Physicochemical Properties
*Calculated using fragment-based methods.
- Lipophilicity : The target compound’s 2,4-dimethoxyphenyl group increases LogP compared to its 4-methoxyphenyl analog, suggesting improved membrane permeability but reduced aqueous solubility .
- Solubility: Quinazolinone derivatives (e.g., Compound 12) exhibit higher solubility due to polar sulfamoyl groups, making them more suitable for intravenous formulations .
Preparation Methods
Friedländer Annulation
The quinoline backbone is typically synthesized via Friedländer annulation, combining 2-aminobenzaldehyde derivatives with ketones. For example:
Skraup Reaction
An alternative method employs the Skraup reaction using glycerol, sulfuric acid, and aniline derivatives. This method is less favored due to lower regioselectivity for 4-methoxy substitution.
Functionalization of the Quinoline Ring
Introduction of the 4-Methoxyphenyl Group
The 4-methoxyphenyl moiety is introduced at the quinoline C-2 position via Suzuki-Miyaura coupling:
Oxyacetamide Bridge Formation
The critical acetamide linker is installed in two stages:
-
Nucleophilic Aromatic Substitution :
-
Amidation with 2,4-Dimethoxyaniline :
-
Reactants : Ethyl ester intermediate and 2,4-dimethoxyaniline.
-
Conditions : LiHMDS (2 eq) in THF, 0°C → RT, 12 hours.
-
Yield : 65% after purification.
-
Optimization and Challenges
Regioselectivity in Quinoline Substitution
The C-4 position of quinoline is highly reactive, necessitating protecting groups during functionalization. Boc protection of the C-4 hydroxyl group improved yields from 52% to 79% in oxyacetamide formation.
Solvent and Catalyst Screening
Comparative studies of palladium catalysts for Suzuki coupling:
| Catalyst | Solvent System | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | Toluene/H₂O | 85 | 98 |
| PdCl₂(dppf) | DME/H₂O | 78 | 95 |
| Pd(OAc)₂/XPhos | THF/H₂O | 82 | 97 |
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Stability
-
HPLC : >99% purity (C18 column, MeCN/H₂O 70:30).
-
Stability : Stable at −20°C for 6 months; decomposes at >150°C.
Alternative Synthetic Routes
Ugi Four-Component Reaction
A novel approach using Ugi reactions was explored to streamline synthesis:
Q & A
Q. What are the key structural features of N-(2,4-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide, and how do they influence its reactivity?
The compound features a quinoline core substituted with a methoxyphenyl group at position 2 and an acetamide-linked 2,4-dimethoxyphenyl group via an ether bond. The methoxy groups enhance electron-donating effects, influencing nucleophilic/electrophilic reactivity. The quinoline moiety enables π-π stacking interactions, critical for binding biological targets like enzymes or DNA. Structural analogs (e.g., ) show that substituents on the quinoline ring and acetamide group modulate solubility and binding affinity .
Q. What synthetic routes are commonly employed to prepare this compound, and how can yield be optimized?
Synthesis typically involves:
- Step 1: Coupling 2-(4-methoxyphenyl)quinolin-4-ol with chloroacetyl chloride under basic conditions (e.g., NaH in THF) to form the ether intermediate.
- Step 2: Amidation with 2,4-dimethoxyaniline using a coupling agent like EDCI/HOBt in DMF. Optimization strategies include:
- Solvent selection: Polar aprotic solvents (DMF, THF) improve reaction homogeneity.
- Catalysis: DMAP accelerates amidation .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR (¹H/¹³C): Confirms regiochemistry of methoxy groups and quinoline substitution patterns (e.g., aromatic protons at δ 6.8–8.2 ppm) .
- HPLC-MS: Validates molecular weight (e.g., [M+H]⁺ at m/z 487.6) and monitors purity .
- X-ray crystallography: Resolves conformational details of the acetamide linker and quinoline orientation .
Advanced Research Questions
Q. How can conflicting data on the compound’s biological activity (e.g., anticancer vs. antimicrobial) be resolved experimentally?
Contradictions in activity profiles may arise from assay conditions (e.g., cell line specificity, concentration ranges). To resolve:
- Dose-response studies: Establish IC₅₀ values across multiple cell lines (e.g., HCT-116, MCF-7) .
- Target validation: Use siRNA knockdown or CRISPR to confirm involvement of suspected targets (e.g., topoisomerase II for anticancer activity) .
- Comparative SAR: Synthesize analogs with modified substituents (e.g., replacing methoxy with Cl or F) to isolate structural determinants of activity .
Q. What methodologies are recommended for studying the compound’s mechanism of action in kinase inhibition?
- Kinase profiling: Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify primary targets .
- ITC (Isothermal Titration Calorimetry): Quantify binding thermodynamics (ΔG, Kd) for hit kinases .
- Molecular docking: Use Schrödinger Suite or AutoDock Vina to model interactions with ATP-binding pockets, guided by crystallographic data of related quinoline inhibitors .
Q. How do structural modifications impact pharmacokinetic properties, and how can bioavailability be improved?
- LogP adjustments: Introduce polar groups (e.g., -OH, -SO₃H) to reduce LogP from ~3.5 (high lipophilicity) to <2.5, enhancing aqueous solubility .
- Prodrug strategies: Mask the acetamide as an ester (e.g., pivaloyloxymethyl) for improved intestinal absorption .
- Metabolic stability: Incubate with liver microsomes to identify vulnerable sites (e.g., demethylation of methoxy groups) and stabilize via fluorination .
Data Analysis and Experimental Design
Q. How should researchers design assays to evaluate the compound’s anti-inflammatory potential?
- In vitro: Measure inhibition of COX-2 and LOX-5 enzymes via ELISA (IC₅₀ comparison to celecoxib) .
- In vivo: Use a murine LPS-induced inflammation model; administer 10–50 mg/kg orally and quantify TNF-α/IL-6 levels via qPCR .
- Control groups: Include indomethacin (COX inhibitor) and vehicle controls to validate assay specificity .
Q. What statistical approaches are critical for analyzing dose-dependent cytotoxicity data?
- Nonlinear regression: Fit dose-response curves using a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ and Hill slopes .
- ANOVA with post-hoc tests: Compare activity across analogs (e.g., Tukey’s HSD for p<0.05 significance) .
- PCA (Principal Component Analysis): Identify clusters of analogs with similar bioactivity profiles .
Comparative and Structural Studies
Q. How does this compound compare to structurally related quinoline acetamides in terms of efficacy and toxicity?
Q. What computational tools can predict off-target interactions and potential toxicity?
- SwissADME: Predicts ADME properties and highlights potential CYP450 interactions .
- Tox21: Screens for endocrine disruption or genotoxicity using a high-throughput assay suite .
- Molecular dynamics simulations (GROMACS): Model binding stability to unintended targets (e.g., hERG channel for cardiac toxicity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
